molecular formula C17H15NO2 B13419005 2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid CAS No. 6642-47-3

2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid

Cat. No.: B13419005
CAS No.: 6642-47-3
M. Wt: 265.31 g/mol
InChI Key: NDRYPZXIXNTUEZ-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety linked to a benzoic acid group, making it a valuable structure in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Benzoic Acid Group: The indole derivative is then reacted with a benzoic acid derivative under specific conditions to form the final compound. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzoic acid group or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Medicine: Indole derivatives, including this compound, have shown potential in the development of pharmaceuticals due to their diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

Uniqueness

2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid is unique due to its specific combination of the indole and benzoic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6642-47-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(1-methylindol-3-yl)methyl]benzoic acid

InChI

InChI=1S/C17H15NO2/c1-18-11-13(14-7-4-5-9-16(14)18)10-12-6-2-3-8-15(12)17(19)20/h2-9,11H,10H2,1H3,(H,19,20)

InChI Key

NDRYPZXIXNTUEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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